Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate
Description
Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate (CAS: 908581-03-3) is a synthetic isoxazole derivative with a molecular formula of C₁₇H₂₀N₂O₅ and a molecular weight of 332.35 g/mol . The compound features a tert-butoxycarbonyl (Boc)-protected amine group at the para position of the phenyl ring, which confers stability during synthetic processes while enabling selective deprotection for downstream functionalization. The isoxazole core, a five-membered heterocycle with oxygen and nitrogen atoms, is substituted at the 3-position with an ethyl ester and at the 5-position with the Boc-aminophenyl moiety. This structure is pivotal in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules targeting enzymes or receptors requiring aromatic and hydrogen-bonding interactions .
Properties
IUPAC Name |
ethyl 5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-5-22-15(20)13-10-14(24-19-13)11-6-8-12(9-7-11)18-16(21)23-17(2,3)4/h6-10H,5H2,1-4H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIZKOCNEZUWDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Key Precursors
Aryl Chloroximes : The starting material for the nitrile oxide generation is typically an aryl chloroxime bearing the Boc-protected amino group on the phenyl ring. These chloroximes are synthesized from the corresponding aldehydes or ketones by oximation followed by chlorination.
Alkyne or Alkene Substrates : The alkyne or alkene substrate carries the ethyl ester functionality, such as ethyl propiolate or related derivatives, to introduce the ethyl carboxylate substituent at the 3-position of the isoxazole.
Cycloaddition Reaction Conditions
The nitrile oxide is generated in situ from the chloroxime precursor under mild basic conditions, commonly using sodium bicarbonate (NaHCO3) or triethylamine (Et3N) as base.
The cycloaddition with the alkyne or alkene is performed in ethyl acetate (EtOAc) or diethyl ether (Et2O) as solvent at ambient temperature or slightly elevated temperatures.
A three-fold excess of the alkyne or alkene is often required to drive the reaction to completion and suppress side reactions such as nitrile oxide dimerization.
Isolation and Purification
The regioselective 3,5-disubstituted isoxazole product is isolated by vacuum distillation or chromatographic purification.
Yields are typically good to excellent (40–95%), with scalability demonstrated up to 100–150 grams without loss of efficiency.
Detailed Reaction Example and Data Table
| Step | Reagents and Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of aryl chloroxime from 4-((tert-butoxycarbonyl)amino)benzaldehyde by oximation and chlorination | Chloroxime intermediate | - | Precursor for nitrile oxide |
| 2 | Reaction of aryl chloroxime with ethyl propiolate in presence of NaHCO3 in EtOAc at room temperature | [3+2] Cycloaddition to form this compound | 69–74% | Regioselective formation of 3,5-disubstituted isoxazole |
| 3 | Purification by vacuum distillation or silica gel chromatography | Pure target compound | - | Confirmed by NMR and mass spectrometry |
This procedure is adapted from a comprehensive study on 5-substituted isoxazoles synthesis, which demonstrated the regioselective formation of 3,5-disubstituted isoxazoles bearing protected amino groups and ester functionalities on a multigram scale.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Scale | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Nitrile oxide-alkyne [3+2] cycloaddition | Aryl chloroxime, ethyl propiolate, NaHCO3, EtOAc | Room temp, mild base | 69–95% | Up to 150 g | Regioselective, scalable, functional group tolerant | Requires chloroxime synthesis |
| Nucleophilic substitution on 5-bromomethyl isoxazoles | 5-bromomethyl isoxazole derivative, nucleophile | Mild conditions | Moderate | Small to medium | Late-stage modification | Multi-step precursor synthesis |
| Deoxofluorination of hydroxymethyl intermediates | Hydroxymethyl isoxazole, fluorinating agent | Specialized reagents | Variable | Small scale | Access to fluorinated analogs | Not typical for Boc-protected amino derivatives |
Research Findings and Practical Notes
The Boc-protection on the amino group is stable under the cycloaddition conditions, allowing subsequent deprotection or further functionalization.
The reaction tolerates various substituents on the phenyl ring, enabling analog synthesis.
Purification by vacuum distillation is effective for large-scale synthesis, avoiding chromatographic losses.
The method has been validated by multigram preparations with consistent yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert certain functional groups into their reduced forms.
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Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can yield various derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate has several applications in scientific research:
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Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
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Biology: : In biological research, the compound is used to study enzyme interactions and protein-ligand binding. Its Boc-protected amino group can be deprotected to reveal a free amino group, which can then interact with biological targets.
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Medicine: : The compound has potential applications in drug discovery and development. Its isoxazole ring is a common motif in many bioactive molecules, and modifications to its structure can lead to the development of new therapeutic agents.
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Industry: : In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate depends on its specific application
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Molecular Targets: : The compound can target enzymes, receptors, or other proteins involved in various biological processes. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
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Pathways Involved: : The pathways involved in the compound’s mechanism of action vary depending on the target. For instance, it may affect signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Isoxazole Derivatives
Biological Activity
Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate (CAS Number: 908581-03-3) is a synthetic organic compound notable for its structural features, including an isoxazole ring and a tert-butoxycarbonyl (Boc) protected amino group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C17H20N2O5
Molecular Weight : 336.35 g/mol
IUPAC Name : this compound
CAS Number : 908581-03-3
The compound's structure features a five-membered isoxazole ring, which is integral to its biological activity. The Boc-protected amino group allows for selective deprotection, facilitating interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors.
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site or altering enzyme conformation.
- Protein-Ligand Interactions : The deprotected amino group can interact with various proteins, influencing pathways involved in cellular signaling and metabolism.
Antiviral and Antimicrobial Properties
Recent studies have highlighted the potential antiviral properties of compounds similar to this compound. For instance, derivatives containing isoxazole moieties have shown activity against viral infections by inhibiting key viral enzymes such as neuraminidase (IC50 = 50 μM) .
Anti-inflammatory Effects
In vitro studies have demonstrated that related compounds can suppress the production of pro-inflammatory cytokines such as TNF-α in response to lipopolysaccharide (LPS) stimulation . This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
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Enzyme Interaction Studies :
A study investigated the interaction of this compound with various enzymes involved in metabolic pathways. Results indicated that the compound could effectively modulate enzyme activity, suggesting its utility in drug development . -
In Vivo Efficacy :
In mouse models, compounds structurally related to this compound exhibited significant anti-inflammatory effects comparable to established treatments like tacrolimus . These findings underscore the therapeutic potential of this compound class. -
Synthesis and Structure-Activity Relationship (SAR) :
Research focused on synthesizing various derivatives of isoxazole-based compounds revealed that modifications to the Boc group significantly influenced biological activity . This highlights the importance of structural variations in enhancing efficacy.
Applications in Research
This compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals targeting various diseases. Its ability to modulate biological pathways makes it a valuable tool for studying enzyme interactions and protein functions.
Summary Table of Biological Activities
Q & A
Basic: What are the key synthetic routes for Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate?
Methodological Answer:
The synthesis typically involves coupling reactions between ethyl isoxazole-3-carboxylate derivatives and Boc-protected aromatic amines. A common approach includes:
- Precursor Preparation : Start with ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate (CAS 745078-83-5) and protect the amine group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
- Reaction Conditions : Perform the coupling under anhydrous conditions in polar aprotic solvents (e.g., DMF or DCM) with a carbodiimide coupling agent (e.g., DCC or EDCI) to activate the carboxylate .
- Purification : Monitor reaction progress via TLC and purify using column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm the Boc-protected amine (δ ~1.3 ppm for tert-butyl protons) and isoxazole ring protons (δ ~6.5–8.0 ppm for aromatic signals) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (C₁₇H₂₀N₂O₅, MW 332.35 g/mol) and fragmentation patterns .
- X-ray Crystallography : For structural confirmation, single-crystal X-ray diffraction resolves bond angles and spatial arrangement of substituents (e.g., triclinic crystal system, P1 space group) .
Advanced: How can researchers optimize synthetic yield while minimizing side reactions?
Methodological Answer:
- Parameter Screening : Use design of experiments (DoE) to optimize molar ratios (e.g., Boc₂O:amine = 1.2:1), solvent polarity (DMF > DCM for solubility), and temperature (room temperature vs. 40°C) .
- Side Reaction Mitigation : Add molecular sieves to scavenge water, preventing Boc deprotection. Monitor for byproducts like urea derivatives (common with carbodiimide reagents) via LC-MS .
- Scale-Up Considerations : Transition from batch to flow chemistry for improved heat/mass transfer, reducing reaction time by 30–50% .
Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity?
Methodological Answer:
- Comparative Analysis : Compare with analogs like Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate (CAS N/A). Halogens (Cl, Br) increase lipophilicity (logP ↑ 0.5–1.0), enhancing membrane permeability but potentially reducing aqueous solubility .
- Activity Profiling : Test derivatives against cancer cell lines (e.g., HeLa, MCF-7) and bacterial strains (e.g., E. coli). Chlorophenyl analogs show 20–40% higher cytotoxicity than non-halogenated versions .
- SAR Studies : Use molecular docking to correlate substituent effects (e.g., Boc group’s steric bulk) with target binding (e.g., kinase active sites) .
Advanced: How should researchers address contradictions in reported biological data?
Methodological Answer:
- Data Validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis : Cross-reference datasets from multiple studies. For example, if antiproliferative activity varies between labs, check cell line authenticity (STR profiling) and assay endpoints (IC₅₀ vs. GI₅₀) .
- Mechanistic Follow-Up : Use knockout cell lines or enzyme inhibitors to confirm target specificity (e.g., Boc deprotection under acidic lysosomal conditions may alter activity) .
Advanced: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (OSHA PEL not established, but similar compounds show LD₅₀ > 2000 mg/kg in rats) .
- Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste .
- Stability Considerations : Store at 2–8°C in sealed containers; Boc groups may hydrolyze under prolonged humidity .
Advanced: What strategies enable selective functionalization of the isoxazole ring?
Methodological Answer:
- Regioselective Reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 5-position phenyl group, leaving the 3-carboxylate intact .
- Protection/Deprotection : Temporarily protect the Boc group with TFA, perform nucleophilic substitution at the ester, then reprotect .
- Click Chemistry : Introduce azide/alkyne handles via Sonogashira coupling for bioconjugation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
